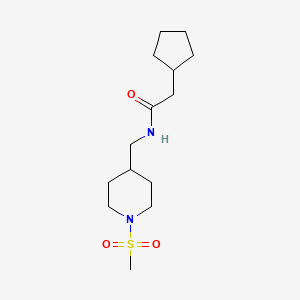

2-环戊基-N-((1-(甲基磺酰基)哌啶-4-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

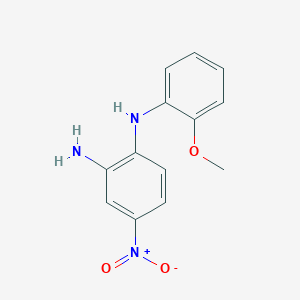

The compound 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a derivative of piperidine, which is a common structural motif in medicinal chemistry due to its biological relevance. The piperidine moiety is often modified to enhance biological activity or to impart specific physicochemical properties to the molecule. Research has been conducted on various piperidine derivatives, including those with sulfonyl groups, which are of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the formation of the piperidine ring followed by functionalization at various positions. For instance, the thermal 6-endo cyclization of N-sulfonyl-2,4-dienamide compounds can produce 4,6-disubstituted 2-piperidinones, which is a reaction influenced by substituent effects . Additionally, enantioselective [4 + 2] cycloaddition reactions have been used to create sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Another approach involves the Pd-catalyzed synthesis of stereodefined N,O-acetals from homopropargylic amines, which can be further transformed into 2,6-substituted piperidines .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. Substituents on the piperidine ring, such as the methylsulfonyl group, can significantly influence the molecule's three-dimensional shape and electronic distribution, which in turn affects its reactivity and interaction with biological targets. The stereochemistry of the substituents is also crucial, as it can determine the selectivity and potency of the compound in biological systems .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, cycloaddition, and substitution reactions. The cyclization of N-sulfonyl-2,4-dienamide compounds to produce piperidinones is an example of a reaction that can be influenced by the nature of the substituents . Cycloaddition reactions, such as the [4 + 2] cycloaddition, are used to construct complex piperidine structures with high stereocontrol . Substitution reactions are also common, where different electrophiles can be introduced to the nitrogen atom of the piperidine ring to yield a variety of N-substituted acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like 2-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide are influenced by their molecular structure. The presence of sulfonyl and acetamide groups can affect the compound's solubility, boiling point, melting point, and stability. These properties are important for the compound's application in biological systems and its overall pharmacokinetic profile. The electronic properties, such as the dipole moment and electronic distribution, are also critical for the compound's reactivity and its interaction with biological targets .

科学研究应用

生物活性衍生物的合成

已经合成了一系列包含哌啶和磺酰胺部分的N-取代衍生物,重点探索它们的生物活性。这些衍生物包括各种杂环核心,例如氮杂环烷和1,3,4-恶二唑,旨在评估它们的抗菌潜力。合成过程涉及多个步骤,包括将哌啶-4-羧酸乙酯转化为各种中间产物,然后通过与非质子极性溶剂中的N-芳基-2-溴乙酰胺反应生成目标分子。这些衍生物的结构确认是通过光谱技术实现的,它们的生物学评估集中在对几种细菌菌株的抗菌活性上,展示了对革兰氏阴性菌具有特别功效的中等抑制作用(Iqbal 等人,2017)。

抗菌和抗肿瘤活性

乙酰胺衍生物的研究还扩展到研究它们的抗菌和抗肿瘤潜力。例如,已经合成并评估了包含磺酰基部分和相关结构的化合物对各种微生物菌株和癌细胞系的活性。这些研究旨在识别具有强大疗效和选择性的新治疗剂,为开发用于治疗传染病和癌症的新药提供有价值的见解。该方法通常涉及合成一系列化合物,通过光谱方法表征它们,并通过体外分析评估它们的生物活性(Mokhtari & Pourabdollah,2013)。

酶抑制活性

涉及2-环戊基-N-((1-(甲基磺酰基)哌啶-4-基)甲基)乙酰胺衍生物的另一个重要研究领域是探索它们的酶抑制活性。这些研究对于理解这些化合物发挥其生物学效应的机制以及识别潜在的治疗应用至关重要。针对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 等多种酶评估这些化合物,以确定它们的抑制效力和选择性。这项研究通过识别具有有希望的抑制活性的化合物来促进药物发现过程,这些化合物可以进一步优化用于治疗用途(Khalid 等人,2012)。

属性

IUPAC Name |

2-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-20(18,19)16-8-6-13(7-9-16)11-15-14(17)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACIFHBEFOSKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)

![8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531274.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)